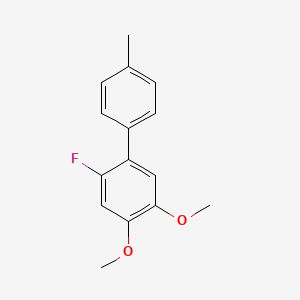
2-Fluoro-4,5-dimethoxy-4'-methyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4,5-dimethoxy-4’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom, two methoxy groups, and a methyl group attached to the biphenyl structure. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4,5-dimethoxy-4’-methyl-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, an aryl halide (such as 2-fluoro-4,5-dimethoxy-iodobenzene) is coupled with an arylboronic acid (such as 4-methylphenylboronic acid) in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as toluene or ethanol under mild conditions.
Industrial Production Methods
Industrial production of 2-Fluoro-4,5-dimethoxy-4’-methyl-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .
化学反応の分析
Types of Reactions
2-Fluoro-4,5-dimethoxy-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluorine atom can be reduced to form a hydrogen atom, resulting in the formation of 4,5-dimethoxy-4’-methyl-1,1’-biphenyl.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 2-fluoro-4,5-dimethoxybenzoic acid, while substitution of the fluorine atom with an amine can produce 2-amino-4,5-dimethoxy-4’-methyl-1,1’-biphenyl .
科学的研究の応用
2-Fluoro-4,5-dimethoxy-4’-methyl-1,1’-biphenyl has several scientific research applications:
作用機序
The mechanism of action of 2-Fluoro-4,5-dimethoxy-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy groups can influence the compound’s binding affinity to enzymes and receptors. For example, the compound may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . Additionally, the compound’s lipophilicity can affect its distribution within biological membranes, influencing its overall bioactivity .
類似化合物との比較
Similar Compounds
- 2-Fluoro-4,5-dimethoxy-1,1’-biphenyl
- 4,5-Dimethoxy-4’-methyl-1,1’-biphenyl
- 2-Fluoro-4-methoxy-4’-methyl-1,1’-biphenyl
Uniqueness
2-Fluoro-4,5-dimethoxy-4’-methyl-1,1’-biphenyl is unique due to the specific combination of functional groups attached to the biphenyl core. The presence of both fluorine and methoxy groups imparts distinct electronic and steric properties, which can influence the compound’s reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various scientific research applications .
特性
分子式 |
C15H15FO2 |
|---|---|
分子量 |
246.28 g/mol |
IUPAC名 |
1-fluoro-4,5-dimethoxy-2-(4-methylphenyl)benzene |
InChI |
InChI=1S/C15H15FO2/c1-10-4-6-11(7-5-10)12-8-14(17-2)15(18-3)9-13(12)16/h4-9H,1-3H3 |
InChIキー |
WAANOYJPXXSTSV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2F)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(3-methylphenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14777141.png)
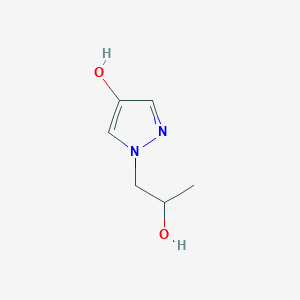
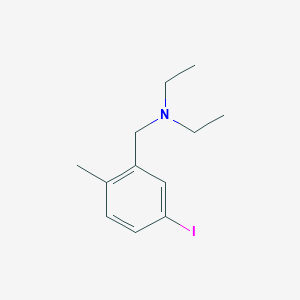



![Methyl 2-(spiro[2.2]pentan-1-yl)acetate](/img/structure/B14777176.png)

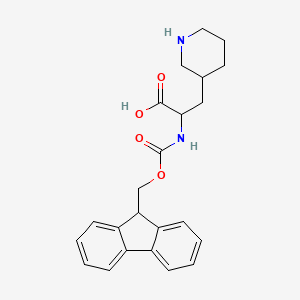
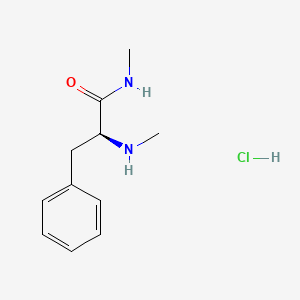
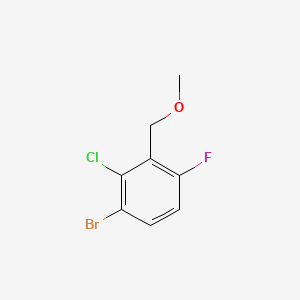
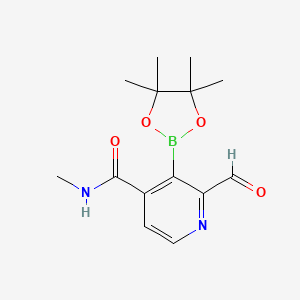
![Ethyl 3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate](/img/structure/B14777210.png)
![2-pyrrolidin-2-yl-3H-imidazo[4,5-c]pyridine](/img/structure/B14777218.png)
